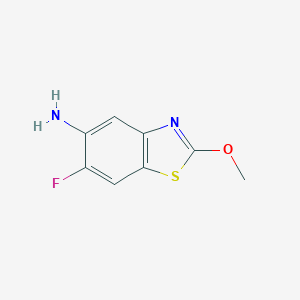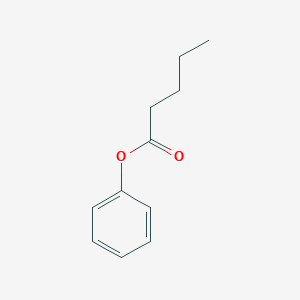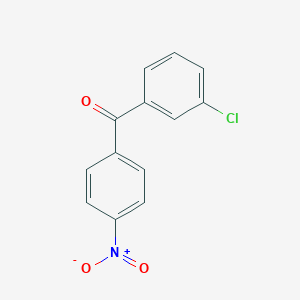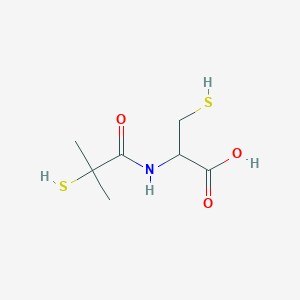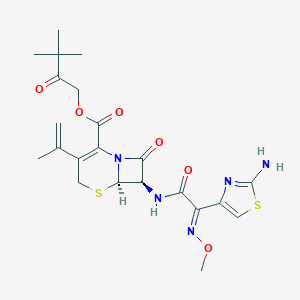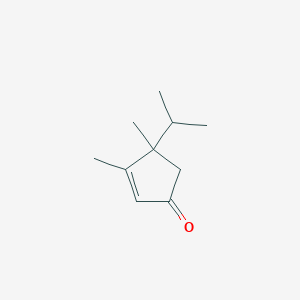
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one, also known as IPDMC, is a cyclic ketone with a unique structure that makes it an important compound in various fields of research. IPDMC has been synthesized using different methods, and its diverse applications have been studied in scientific research.
Applications De Recherche Scientifique
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has been studied for its various applications in scientific research. It has been used as a flavoring agent in the food industry and as a fragrance in the perfume industry. In addition, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has been studied for its antioxidant and anti-inflammatory properties. It has also been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one is still under investigation. However, it has been suggested that 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one may act as a radical scavenger, which helps to prevent oxidative damage in cells. It has also been suggested that 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one may inhibit the production of pro-inflammatory cytokines, which helps to reduce inflammation in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells from oxidative damage and reduce inflammation in the body. In addition, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has been shown to have antimicrobial properties, which can help to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. Another advantage is that it has diverse applications in scientific research. However, one limitation is that it is a volatile compound, which can make it difficult to handle in lab experiments. In addition, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has a low solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to study its potential as a natural preservative in the food industry. Furthermore, future studies can focus on the development of new synthesis methods for 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one and its derivatives, which can expand its applications in various fields of research.
Conclusion:
In conclusion, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one is a cyclic ketone with a unique structure that has diverse applications in scientific research. It can be synthesized using different methods and has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties. 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one is a promising compound that has the potential to contribute to various fields of research.
Méthodes De Synthèse
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one can be synthesized using different methods, including the Pechmann condensation method, Claisen-Schmidt condensation method, and Vilsmeier-Haack reaction method. The Pechmann condensation method involves the reaction of isopropylacetone with malonic acid in the presence of concentrated sulfuric acid. The Claisen-Schmidt condensation method involves the reaction of isopropylacetone with 3,4-dimethylbenzaldehyde in the presence of a base catalyst. The Vilsmeier-Haack reaction method involves the reaction of isopropylacetone with N,N-dimethylformamide and phosphorus oxychloride.
Propriétés
Numéro CAS |
131794-49-5 |
|---|---|
Nom du produit |
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3,4-dimethyl-4-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)10(4)6-9(11)5-8(10)3/h5,7H,6H2,1-4H3 |
Clé InChI |
FPTLWNPHWWQJTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC1(C)C(C)C |
SMILES canonique |
CC1=CC(=O)CC1(C)C(C)C |
Synonymes |
2-Cyclopenten-1-one,3,4-dimethyl-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



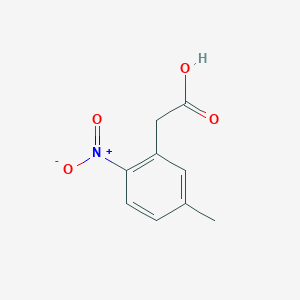
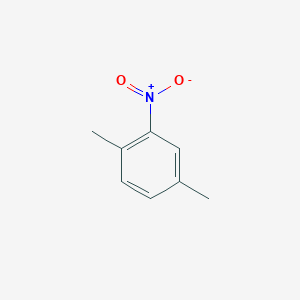
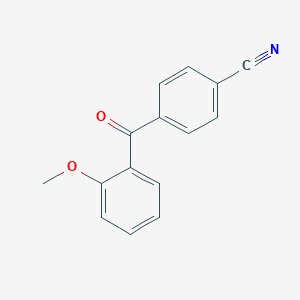
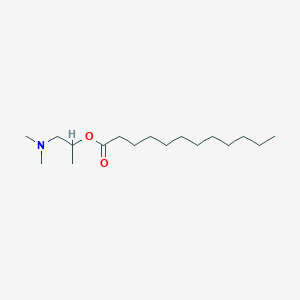
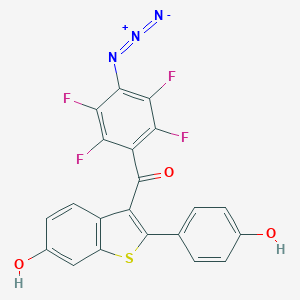
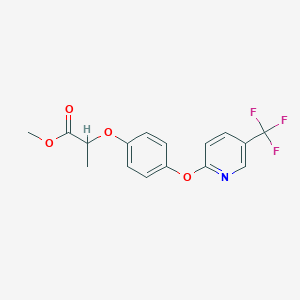
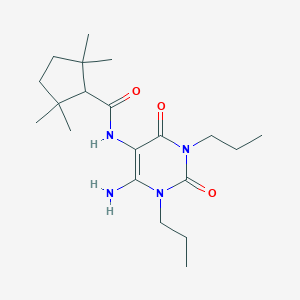
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
